cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine
Overview
Description
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine: is a bicyclic compound that features a pyrrolidine ring fused with an azepane ring. This compound is known for its unique structural properties and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a [3,3]-sigmatropic rearrangement, such as the aza-Cope rearrangement, followed by Mannich cyclization . This method ensures the formation of the desired cis-configuration in the final product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic applications includes its use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine hydrochloride: A closely related compound with similar structural features.
trans-2-Boc-octahydro-pyrrolo[3,4-D]azepine: The trans-isomer of the compound, differing in the spatial arrangement of atoms.
cis-2-Boc-octahydro-1H-pyrrolo[3,4-D]azepine-2-carboxylic acid: Another derivative with a carboxylic acid functional group.
Uniqueness: this compound is unique due to its specific cis-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities compared to its trans-isomer or other derivatives.
Properties
IUPAC Name |
tert-butyl (3aS,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVYKJHEKCFXFM-PHIMTYICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCNCC[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251013-07-6 | |
Record name | rac-tert-butyl (3aR,8aS)-decahydropyrrolo[3,4-d]azepine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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